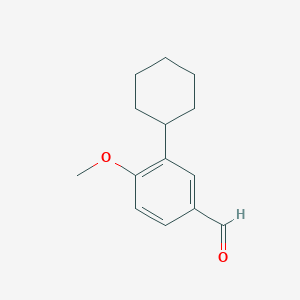
Methyl 3-chloro-5-methylpicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloro-5-methyl-2-pyridinecarboxylate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 3rd position and a methyl group at the 5th position on the pyridine ring, along with a carboxylate ester group at the 2nd position. This compound is a colorless to pale yellow liquid, soluble in common organic solvents such as ethanol, dimethylformamide, and chloroform .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-methyl-2-pyridinecarboxylate typically involves the chlorination of 5-methyl-2-pyridinecarboxylic acid followed by esterification. One common method includes:
Chlorination: 5-methyl-2-pyridinecarboxylic acid is treated with thionyl chloride (SOCl2) to introduce the chlorine atom at the 3rd position.
Esterification: The resulting 3-chloro-5-methyl-2-pyridinecarboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid (H2SO4) to form Methyl 3-chloro-5-methyl-2-pyridinecarboxylate.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: Methyl 3-chloro-5-methyl-2-pyridinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Ester Hydrolysis: 3-chloro-5-methyl-2-pyridinecarboxylic acid.
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
科学研究应用
Methyl 3-chloro-5-methyl-2-pyridinecarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of anti-inflammatory and antiviral agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of Methyl 3-chloro-5-methyl-2-pyridinecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with protein function. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .
相似化合物的比较
Methyl 3-chloro-5-methyl-2-pyridinecarboxylate can be compared with other similar compounds such as:
Methyl 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activities.
3-chloro-2-pyridinecarboxylic acid methyl ester: Lacks the methyl group at the 5th position, leading to different reactivity and applications.
The uniqueness of Methyl 3-chloro-5-methyl-2-pyridinecarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC 名称 |
methyl 3-chloro-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(9)7(10-4-5)8(11)12-2/h3-4H,1-2H3 |
InChI 键 |
XPGLUBNEWVJOHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13911690.png)

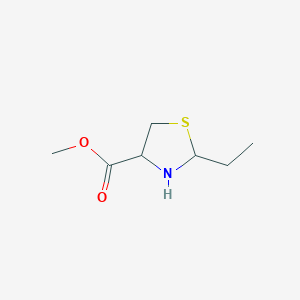
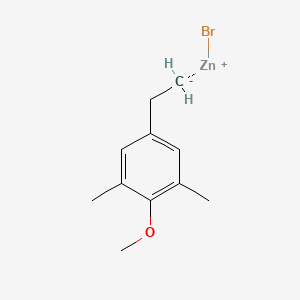



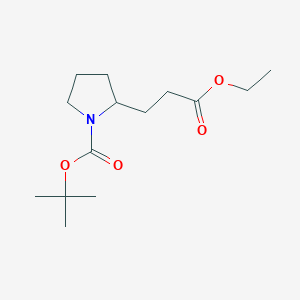
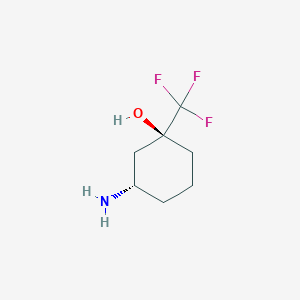
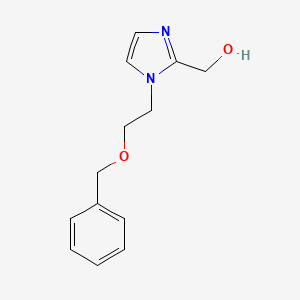
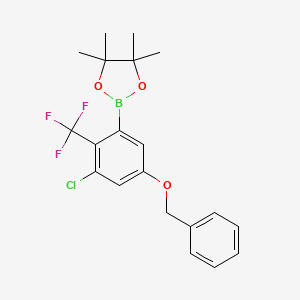
![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
